An In-Depth Technical Guide to 4-(phthalazin-1-yloxy)aniline: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 4-(phthalazin-1-yloxy)aniline: A Privileged Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of 4-(phthalazin-1-yloxy)aniline (CAS No: 149365-40-2). This molecule, integrating the versatile phthalazine heterocycle with an aminophenoxy moiety, has emerged as a significant building block in medicinal chemistry, particularly in the development of novel anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's scientific attributes and its role as a key intermediate in the synthesis of targeted therapeutics. We will delve into a validated synthesis protocol, in-depth spectroscopic analysis, and discuss its established biological activities, with a focus on its mechanism of action as a potential kinase inhibitor.
Introduction: The Significance of the Phthalazine Scaffold
The phthalazine core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1] Phthalazine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antihypertensive properties.[2][3] The incorporation of the phthalazine nucleus into molecular designs has led to the development of several clinically significant drugs.
4-(phthalazin-1-yloxy)aniline represents a strategic amalgamation of the phthalazine core with a 4-aminophenol linker. This combination is of particular interest as it provides a versatile platform for further chemical modifications, allowing for the exploration of structure-activity relationships in the pursuit of potent and selective therapeutic agents. The aniline functional group serves as a key handle for the introduction of various pharmacophoric groups, while the ether linkage provides a stable connection to the biologically active phthalazine moiety. Notably, this compound has been identified as a potent anticancer agent, underscoring its importance in contemporary oncological research.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-(phthalazin-1-yloxy)aniline | - |
| Synonyms | 1-(4-aminophenoxy)phthalazine | - |
| CAS Number | 149365-40-2 | [4] |
| Molecular Formula | C₁₄H₁₁N₃O | [4] |
| Molecular Weight | 237.26 g/mol | [4] |
| Predicted Boiling Point | 505.4 ± 30.0 °C | [4] |
| Predicted Density | 1.297 ± 0.06 g/cm³ | [4] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred |
Synthesis and Purification
The synthesis of 4-(phthalazin-1-yloxy)aniline is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established methodology involves the displacement of a suitable leaving group, typically a halogen, from the 1-position of the phthalazine ring by the hydroxyl group of 4-aminophenol. The following protocol outlines a robust and reproducible procedure for the synthesis of the title compound.
Rationale for Synthetic Strategy
The choice of 1-chlorophthalazine as the starting material is predicated on the high reactivity of the chlorine atom at the C1 position of the phthalazine nucleus towards nucleophilic attack. This reactivity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atoms. 4-Aminophenol serves as the nucleophile, with its phenolic oxygen being more nucleophilic than the aniline nitrogen under basic conditions. The use of a base, such as potassium carbonate, is crucial to deprotonate the phenolic hydroxyl group, thereby generating the more potent phenoxide nucleophile. Dimethylformamide (DMF) is an ideal solvent for this reaction due to its high boiling point, which allows for heating to drive the reaction to completion, and its ability to solvate both the reactants and the inorganic base.
Detailed Experimental Protocol
Reaction Scheme:
Figure 1: Synthesis of 4-(phthalazin-1-yloxy)aniline.
Materials:
-
1-Chlorophthalazine
-
4-Aminophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-aminophenol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 1-chlorophthalazine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 4-(phthalazin-1-yloxy)aniline as a solid.
Spectroscopic Characterization
The structural elucidation of 4-(phthalazin-1-yloxy)aniline is confirmed through a combination of spectroscopic techniques. While a dedicated publication with the complete spectral data for this specific molecule is not available, the expected spectral characteristics can be reliably predicted based on the known data for the phthalazine and aminophenoxy moieties.[5][6][7]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phthalazine and the aminophenoxy rings.
-
Phthalazine Protons: The four protons on the phthalazine ring will likely appear as a complex multiplet in the downfield region, typically between δ 7.5 and 9.0 ppm.
-
Aminophenoxy Protons: The four protons on the aminophenoxy ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring, in the range of δ 6.8 to 7.2 ppm.
-
Amine Protons: The two protons of the primary amine group will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically in the range of δ 3.5 to 5.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Phthalazine Carbons: The carbon atoms of the phthalazine ring are expected to resonate in the aromatic region, between δ 120 and 160 ppm. The carbon atom attached to the ether oxygen (C1) will likely be the most downfield.
-
Aminophenoxy Carbons: The carbon atoms of the aminophenoxy ring will also appear in the aromatic region. The carbon atom attached to the ether oxygen and the carbon atom attached to the amino group will have characteristic chemical shifts.
-
Quaternary Carbons: The spectrum will also show signals for the quaternary carbons of the phthalazine ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Aromatic Stretching: Sharp peaks just above 3000 cm⁻¹.
-
C=N and C=C Stretching: Multiple bands in the region of 1500-1650 cm⁻¹ characteristic of the aromatic rings.
-
C-O-C Stretching: A strong absorption band in the region of 1200-1250 cm⁻¹ corresponding to the aryl ether linkage.
Mass Spectrometry (MS)
The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 237.26). The fragmentation pattern would likely involve cleavage of the ether bond.
Reactivity and Stability
4-(phthalazin-1-yloxy)aniline possesses two primary reactive sites: the aniline nitrogen and the phthalazine ring system.
-
Aniline Moiety: The primary amine group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. This functional group is a key handle for the synthesis of a diverse library of derivatives for structure-activity relationship studies.
-
Phthalazine Ring: The nitrogen atoms of the phthalazine ring are basic and can be protonated or alkylated. The ring system is generally stable to a range of reaction conditions but can be susceptible to strong oxidizing or reducing agents.
The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is expected to be stable under normal laboratory conditions.
Applications in Research and Drug Discovery
The primary application of 4-(phthalazin-1-yloxy)aniline is as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the field of oncology. The phthalazine scaffold is a known pharmacophore for the inhibition of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
Anticancer Activity and Mechanism of Action
Numerous studies have highlighted the potent anticancer activity of phthalazine derivatives.[8][9] A key mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][10] VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
The 4-(phthalazin-1-yloxy)aniline scaffold is an excellent starting point for the design of VEGFR-2 inhibitors. The phthalazine core can interact with the hinge region of the kinase's ATP-binding pocket, while the aniline group provides a vector for the introduction of substituents that can occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.[5]
Figure 2: Proposed mechanism of action via VEGFR-2 inhibition.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-(phthalazin-1-yloxy)aniline. While specific toxicity data for this compound are not available, its structure contains an aniline moiety, and therefore it should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.
Conclusion
4-(phthalazin-1-yloxy)aniline is a molecule of significant interest in the field of medicinal chemistry. Its straightforward synthesis, versatile reactivity, and the proven biological activity of the phthalazine scaffold make it an invaluable tool for the development of novel therapeutics. The potent anticancer activity of its derivatives, likely mediated through the inhibition of key kinases such as VEGFR-2, highlights its potential for addressing unmet medical needs in oncology. This technical guide provides a solid foundation for researchers and scientists to further explore the chemical and biological properties of this promising compound and to leverage its potential in the design and synthesis of next-generation targeted therapies.
References
-
ResearchGate. (2015). Does anybody know the melting point of phthalazine-1,4-diol? [online] Available at: [Link] [Accessed 2 Feb. 2026].
- Li, J., et al. (2008). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 13(12), pp.3059-3070.
- El-Sayed, M. A. A., et al. (2018). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 351(1), p.1700240.
- Abdel-Ghani, T. M., et al. (2021). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 11(57), pp.36229-36248.
- El-Gendy, M. A. A. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1).
- Abdel-Aziz, A. A.-M., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(5), pp.2838-2847.
-
El-Adl, K., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Future Medicinal Chemistry, 13(13), pp.1135-1153.
-
ResearchGate. (2012). ChemInform Abstract: Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. [online] Available at: [Link] [Accessed 2 Feb. 2026].
- Chen, C.-H., et al. (2019).
- Teran, C., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(18), p.4239.
- Eldehna, W. M., et al. (2021). Design, synthesis, docking, and anticancer evaluations of phthalazines as VEGFR‐2 inhibitors. Archiv der Pharmazie, 354(12), p.2100227.
- Wang, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), pp.4695-4699.
-
ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... [online] Available at: [Link] [Accessed 2 Feb. 2026].
- Du, D., et al. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 11, p.1245678.
- Al-Ghorbani, M., et al. (2022). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. Scientific Reports, 12(1), p.14595.
- Jing, J., et al. (2011). 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), pp.o163-o164.
- Ye, Z., et al. (2015). Enantioselective Halolactonizations Using Amino-acid-derived Phthalazine Catalysts.
- Silverstein, R. M., Webster, F. X. and Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.
-
PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. [online] Available at: [Link] [Accessed 2 Feb. 2026].
-
Journal of Pharmaceutical and Chemical Research. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. [online] Available at: [Link] [Accessed 2 Feb. 2026].
Sources
- 1. longdom.org [longdom.org]
- 2. 4-(phthalazin-1-yloxy)aniline CAS#: 149365-40-2 [m.chemicalbook.com]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phthalazine(253-52-1) 13C NMR spectrum [chemicalbook.com]
- 5. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
